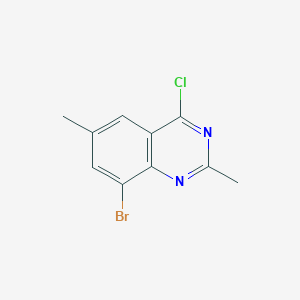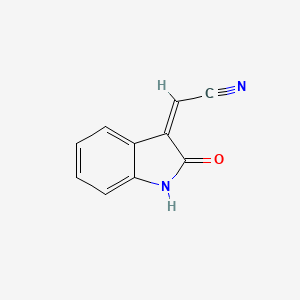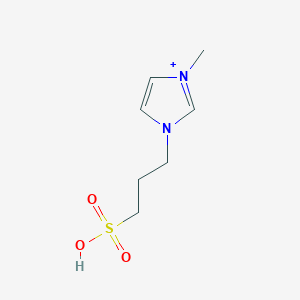
Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate: is an organic compound that features a unique structure combining pyrrolidine and oxalate groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate typically involves the reaction of 3-prop-2-ynoxypyrrolidine with oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the oxalate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry: Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and polymers.
Biology: In biological research, this compound may be used as a probe or reagent to study enzyme mechanisms and protein interactions.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as coatings and adhesives, due to its reactive functional groups.
作用機序
The mechanism of action of Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate involves its interaction with molecular targets such as enzymes or receptors. The compound’s reactive groups can form covalent bonds with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and drug development.
類似化合物との比較
- Bis(2,5-dioxopyrrolidin-1-yl) oxalate
- Bis(prop-2-en-1-yl) oxalate
- Bis(2,4-dinitrophenyl) oxalate
Comparison: Bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate is unique due to the presence of the prop-2-ynoxy group, which imparts distinct reactivity and properties compared to other oxalate derivatives. This uniqueness makes it particularly useful in applications requiring specific reactivity and functionalization.
特性
分子式 |
C16H20N2O6 |
|---|---|
分子量 |
336.34 g/mol |
IUPAC名 |
bis(3-prop-2-ynoxypyrrolidin-1-yl) oxalate |
InChI |
InChI=1S/C16H20N2O6/c1-3-9-21-13-5-7-17(11-13)23-15(19)16(20)24-18-8-6-14(12-18)22-10-4-2/h1-2,13-14H,5-12H2 |
InChIキー |
OZMWFYVTSKWSEI-UHFFFAOYSA-N |
正規SMILES |
C#CCOC1CCN(C1)OC(=O)C(=O)ON2CCC(C2)OCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11824485.png)

![(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824501.png)


![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B11824520.png)



![methyl N-{5'-nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824534.png)

![(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol](/img/structure/B11824548.png)


